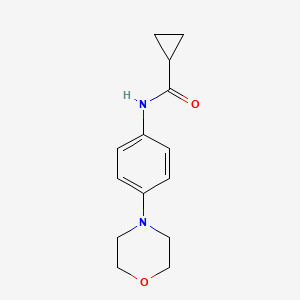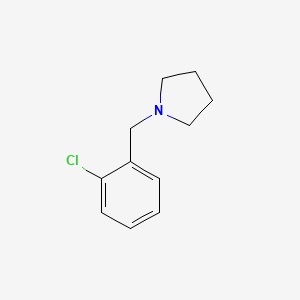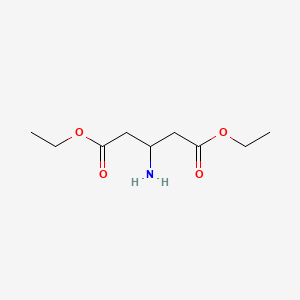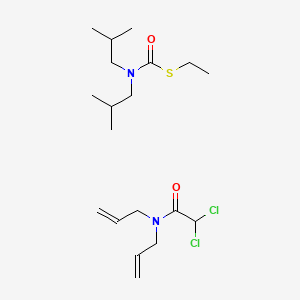![molecular formula C14H17N3O2 B1633552 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 263383-24-0](/img/structure/B1633552.png)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Descripción general
Descripción
“4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a chemical compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.304 . The compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of piperazine derivatives, which “4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” include a density of 1.2±0.1 g/cm3, a boiling point of 425.6±55.0 °C at 760 mmHg, and a flash point of 211.2±31.5 °C .Aplicaciones Científicas De Investigación
1. Crystal Structure and Computational Analysis
- Overview : Research involving 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives has focused on crystal structure studies and computational analysis. Kumara et al. (2017) synthesized new compounds related to this chemical, exploring their structures through X-ray diffraction and computational density functional theory (DFT) calculations. These studies aimed to identify reactive sites and understand the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
2. Antimicrobial and Antioxidant Activities
- Antimicrobial Studies : Compounds bearing 1,3,4-oxadiazole, like the one , have been investigated for their antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found them to exhibit moderate to significant antimicrobial activity (Khalid et al., 2016).
- Antioxidant Research : In a study by Mallesha et al. (2014), new derivatives of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine were screened for antioxidant activity. They discovered that these compounds demonstrated significant radical scavenging abilities, suggesting potential antioxidant applications (Mallesha et al., 2014).
3. Anticonvulsant Potential
- Neurological Application : The potential of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives in treating seizures has been explored. Harish et al. (2013) synthesized novel derivatives and evaluated their anticonvulsant activity, identifying several compounds as potent and non-toxic at administered doses. This suggests a possible application in neurological conditions like epilepsy (Harish et al., 2013).
4. Corrosion Inhibition
- Industrial Chemistry : The derivatives of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine have been studied for their role as corrosion inhibitors. Bouklah et al. (2006) researched the effectiveness of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole in inhibiting steel corrosion in sulfuric acid, finding high efficiency and a strong adsorption mechanism (Bouklah et al., 2006).
5. Selective Estrogen Receptor Modulation
- Pharmaceutical Development : Palkowitz et al. (1997) discovered that replacing certain groups in raloxifene with structures similar to 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine increases its potency as a selective estrogen receptor modulator. This discovery has implications for developing drugs that target specific estrogen receptors in conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOKGICLGOQAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





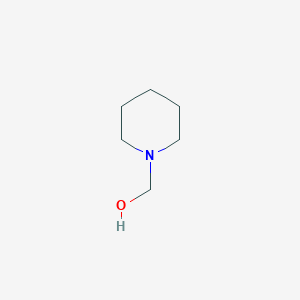



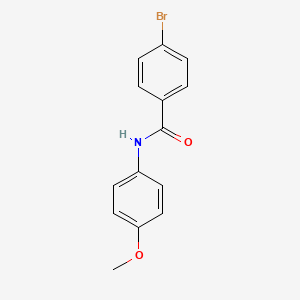
![ethyl 2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1633493.png)
